2-Amino-1-hydroxyoctadecan-3-one hydrochloride
Description
2-Amino-1-hydroxyoctadecan-3-one hydrochloride (CAS: 18944-28-0), also known as 3-ketodihydrosphingosine hydrochloride, is a synthetic intermediate critical in ceramide biosynthesis. It exists as a solid with a purity >98% and is soluble in ethanol, making it suitable for biochemical and pharmacological studies . Structurally, it features a sphingoid backbone with an amino group at C2, a hydroxyl group at C1, and a ketone at C3, which facilitates its role in modulating lipid metabolism and signaling pathways. Its significance lies in its involvement in sphingolipid metabolism, particularly in the conversion to dihydrosphingosine and subsequent ceramide synthesis .
Properties
IUPAC Name |
2-amino-1-hydroxyoctadecan-3-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20;/h17,20H,2-16,19H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUPVZMHCVAKHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)C(CO)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a series of chemical reactions starting from simpler organic molecules. One common method involves the reduction of 2-amino-1-hydroxyoctadecan-3-one using reducing agents such as lithium aluminum hydride (LiAlH4) under controlled conditions.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-1-hydroxyoctadecan-3-one hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used to substitute functional groups in the compound.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of different derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
2-Amino-1-hydroxyoctadecan-3-one hydrochloride is widely used in scientific research due to its unique properties and biological activity. It is utilized in:
Chemistry: As a building block for synthesizing complex organic molecules.
Biology: In studying cell membrane dynamics and signaling pathways.
Medicine: As a potential therapeutic agent in the treatment of various diseases.
Industry: In the production of bioactive compounds and pharmaceuticals.
Mechanism of Action
2-Amino-1-hydroxyoctadecan-3-one hydrochloride is similar to other sphingoid bases such as sphingosine and ceramide. it has unique structural features that distinguish it from these compounds. For example, the presence of the hydroxyl group at the 1-position and the amino group at the 2-position contribute to its distinct chemical properties and biological activity.
Comparison with Similar Compounds
Table 1. Key Physicochemical Properties
| Property | 2-Amino-1-hydroxyoctadecan-3-one HCl | Dihydrosphingosine |
|---|---|---|
| Molecular Weight | 349.94 g/mol | 317.54 g/mol |
| CAS Number | 18944-28-0 | 764-22-7 |
| Solubility | Ethanol | Water (limited) |
| Purity | >98% | Variable |
| Role in Ceramide Biosynthesis | Intermediate | Intermediate |
Table 2. MD Simulation Metrics (20 ns)
| Metric | 2-Amino-1-hydroxyoctadecan-3-one HCl | Adenosine 2'-deoxy |
|---|---|---|
| Average RMSD (Å) | 2.5–3.0 | 2.5–3.0 |
| Max RMSF | 4.5 | 4.8 |
| SASA Range | 30–60 | 50–150 |
Biological Activity
2-Amino-1-hydroxyoctadecan-3-one hydrochloride, also known as 2S-amino-1-hydroxy-3-octadecanone hydrochloride or 3-keto sphinganine, is a complex sphingolipid with the molecular formula CHClNO. This compound plays a crucial role in the biosynthesis of ceramides, which are essential components of cell membranes and significant regulators of cellular signaling pathways. Understanding its biological activity is vital for exploring its therapeutic potential in various diseases related to sphingolipid metabolism.
The primary mechanism of action for this compound involves its participation in the sphingolipid metabolic pathway. It acts as an intermediate in ceramide synthesis, catalyzed by the enzyme serine palmitoyltransferase. The conversion of this compound into ceramide by ceramide synthase influences several cellular processes, including:
- Cell Growth : Modulates pathways that regulate cell proliferation.
- Differentiation : Affects the maturation of cells into specific types.
- Apoptosis : Plays a role in programmed cell death, which is crucial for maintaining cellular homeostasis.
Biological Activity
The biological activity of this compound can be summarized as follows:
| Biological Function | Description |
|---|---|
| Cell Membrane Integrity | Contributes to the structure and function of cell membranes through ceramide formation. |
| Cell Signaling | Influences signaling pathways that govern cell fate decisions such as growth and apoptosis. |
| Inflammation Response | Modulates inflammatory responses via sphingolipid signaling. |
| Neuroprotection | Potential therapeutic applications in neurodegenerative disorders due to its role in myelin sheath integrity. |
Case Studies and Research Findings
Recent studies have highlighted the significance of this compound in various biological contexts:
- Sphingolipid Metabolism Disorders : Research indicates that dysregulation of sphingolipid metabolism is implicated in conditions such as cancer and neurodegenerative diseases. The compound's role as a precursor to ceramides suggests potential therapeutic applications in restoring normal lipid metabolism.
- Cellular Stress Responses : Studies have shown that this compound can modulate cellular responses to stress, influencing pathways involved in apoptosis and survival under adverse conditions.
- Therapeutic Applications : Preliminary investigations into the use of this compound in pharmacological settings have revealed its potential in developing treatments for diseases associated with sphingolipid dysregulation, such as multiple sclerosis and certain cancers.
Q & A
Q. What are the recommended experimental conditions for handling 2-Amino-1-hydroxyoctadecan-3-one hydrochloride in ceramide biosynthesis studies?
Methodological Answer: For in vitro studies, dissolve the compound in ethanol (solubility confirmed at >98% purity) to prepare stock solutions, as aqueous solubility may be limited . Use concentrations ≤10 mM to avoid precipitation in aqueous buffers. Maintain sterile conditions and store the solid form at -20°C for long-term stability. For kinetic assays, pre-warm solutions to 37°C to mimic physiological conditions. Include negative controls (e.g., ethanol vehicle) to distinguish solvent effects from biological activity.
Q. How can researchers verify the purity and stability of this compound in solution?
Methodological Answer: Validate purity using HPLC with a C18 column and UV detection at 210–220 nm. Compare retention times against a certified reference standard. For stability, conduct accelerated degradation studies by incubating solutions at 25°C and 4°C for 24–72 hours, followed by LC-MS analysis to detect hydrolysis products (e.g., free amine or ketone derivatives). Quantify degradation using peak area normalization .
Q. What role does this compound play in sphingolipid metabolism, and how can its intracellular trafficking be tracked?
Methodological Answer: As a ceramide biosynthesis intermediate, it participates in the sphingosine-1-phosphate pathway. To track intracellular localization, synthesize a fluorescent analog by conjugating BODIPY® FL to the amino group via NHS ester chemistry. Use confocal microscopy in live cells treated with 1–10 µM of the labeled compound. Co-stain with organelle markers (e.g., ER-Tracker™) to identify subcellular compartments .
Advanced Research Questions
Q. What computational approaches are suitable for analyzing the binding interactions of this compound with enzymes like E2 ubiquitin ligase TRAF3IP2?
Methodological Answer: Perform molecular docking (AutoDock Vina or Schrödinger Glide) using the crystal structure of TRAF3IP2 (PDB: 1YLA). Optimize ligand geometry with Gaussian09 at the B3LYP/6-31G* level. Validate docking poses via 20 ns molecular dynamics (MD) simulations in AMBER20, applying the ff14SB force field for the protein and GAFF2 for the ligand. Calculate binding free energy (ΔGbind) using MMGBSA with igb=5 and saltcon=0.1 M. Key residues (Lys A72, Phe A75, Arg B40) identified in docking should guide mutagenesis studies .
Q. How can discrepancies between computational binding predictions and empirical kinetic data be resolved?
Methodological Answer: If MMGBSA predicts strong binding (e.g., ΔGbind = -57.76 kcal/mol) but experimental IC50 values are weak, reassess the following:
- Solvent effects : Include explicit water molecules in MD simulations.
- Protonation states : Use PROPKA to adjust ligand/protonation states at physiological pH.
- Allosteric modulation : Perform hydrogen-deuterium exchange mass spectrometry (HDX-MS) to detect conformational changes in TRAF3IP2 upon ligand binding.
Compare results with orthogonal methods like surface plasmon resonance (SPR) for kinetic validation .
Q. What experimental strategies are recommended for isotope-labeling studies to trace metabolic flux in sphingolipid pathways?
Methodological Answer: Incorporate stable isotopes (e.g., ¹⁵N at the amino group or ¹³C at the ketone position) via reductive amination or ketone exchange reactions. Treat cells with ¹⁵N-labeled compound (10 µM, 24 hours) and extract lipids for LC-HRMS analysis. Use Skyline software to quantify isotopic enrichment in ceramide species. Normalize data to unlabeled controls and correct for natural isotope abundance .
Q. How should researchers address contradictions in reported binding affinities across different assay systems?
Methodological Answer: Systematically evaluate assay conditions:
- Buffer composition : Compare Tris-HCl vs. HEPES, as divalent cations (Mg²⁺) may affect ligand interactions.
- Temperature : Repeat SPR or ITC assays at 25°C and 37°C.
- Protein conformation : Use cryo-EM to resolve TRAF3IP2 structures in apo vs. ligand-bound states.
Apply the Morrison equation for tight-binding inhibitors to reconcile IC50 and Kd values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
